molecular formula C7H7F3N2O2S B1438937 N-(2-aminophenyl)-1,1,1-trifluoromethanesulfonamide CAS No. 53718-45-9

N-(2-aminophenyl)-1,1,1-trifluoromethanesulfonamide

Cat. No. B1438937
CAS RN: 53718-45-9
M. Wt: 240.21 g/mol
InChI Key: DPYOORODQNBACJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-(2-aminophenyl)-1,1,1-trifluoromethanesulfonamide” is a sulfonamide compound. Sulfonamides are a group of compounds containing the sulfonamide functional group, which is characterized by a sulfur atom double-bonded to two oxygen atoms and single-bonded to a nitrogen atom . They are widely used in medicine due to their antibacterial properties .


Molecular Structure Analysis

The molecular structure of “N-(2-aminophenyl)-1,1,1-trifluoromethanesulfonamide” would likely consist of a phenyl ring (a six-membered carbon ring with alternating double bonds) attached to a nitrogen atom, which is in turn attached to a sulfonamide group .


Chemical Reactions Analysis

Sulfonamides are known to undergo a variety of chemical reactions. They can act as bases, forming salts with acids, and as nucleophiles, participating in nucleophilic substitution reactions .

Safety and Hazards

Sulfonamides are generally considered safe for use in humans, but they can cause allergic reactions in some individuals . They should be handled with care to avoid exposure.

Future Directions

The development of new sulfonamide compounds continues to be an active area of research, particularly in the field of medicine. Future directions could include the synthesis of new sulfonamide compounds with improved antibacterial activity or reduced side effects .

properties

IUPAC Name

N-(2-aminophenyl)-1,1,1-trifluoromethanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7F3N2O2S/c8-7(9,10)15(13,14)12-6-4-2-1-3-5(6)11/h1-4,12H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPYOORODQNBACJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N)NS(=O)(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7F3N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-aminophenyl)-1,1,1-trifluoromethanesulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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